Bis(2-(dicyclohexylphosphino)ethyl)amine

概要

説明

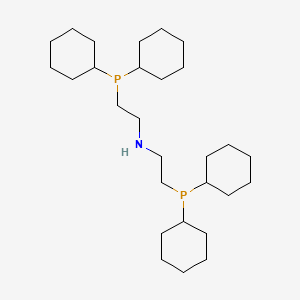

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is a chemical compound used as a pharmaceutical intermediate . It is insoluble in water and is sensitive to air .

Molecular Structure Analysis

The empirical formula of “Bis(2-(dicyclohexylphosphino)ethyl)amine” is C28H53NP2 . Its molecular weight is 465.67 .Physical And Chemical Properties Analysis

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is a solid substance . It has a melting point of 64-69°C . It is insoluble in water and is air-sensitive .科学的研究の応用

Catalysis

Bis(2-(dicyclohexylphosphino)ethyl)amine: is a valuable ligand in catalysis, particularly in transition metal-catalyzed reactions . Its phosphine groups can coordinate to metals, facilitating various transformations. For example, it can be used in cross-coupling reactions, where it helps in the formation of carbon-carbon bonds, a fundamental step in the synthesis of complex organic molecules.

Organic Synthesis

In organic synthesis, this compound serves as a building block for creating chelating diphosphines . These diphosphines can be acylated to produce functionalized ligands that enable the synthesis of complex organic molecules with a wide range of structures and properties, including water-soluble ones, which are particularly useful in medicinal chemistry.

Pharmaceutical Intermediates

The compound finds application as an intermediate in pharmaceutical synthesis . Its ability to act as a ligand can lead to the formation of novel compounds with potential therapeutic effects. It’s particularly useful in the synthesis of molecules that require precise structural configurations.

Materials Science

In materials science, Bis(2-(dicyclohexylphosphino)ethyl)amine contributes to the development of new materials. For instance, it can be involved in the synthesis of nanoparticles, where it may help stabilize the particles or modify their surface properties for specific applications .

Safety and Hazards

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

作用機序

Target of Action

Bis(2-(dicyclohexylphosphino)ethyl)amine is a type of phosphine ligand . Phosphine ligands are a class of organophosphorus compounds that have the ability to donate electron pairs to metal atoms, forming metal-ligand bonds. They play a crucial role in various chemical reactions, particularly in the field of homogeneous catalysis .

Mode of Action

As a phosphine ligand, Bis(2-(dicyclohexylphosphino)ethyl)amine interacts with its targets, typically metal atoms, by donating electron pairs to form metal-ligand bonds . This interaction can alter the electronic structure of the metal atom, influencing its reactivity and catalytic properties .

Biochemical Pathways

Phosphine ligands, in general, are known to play a key role in various catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .

Result of Action

As a phosphine ligand, its primary function is to facilitate various chemical reactions by forming metal-ligand bonds .

Action Environment

Bis(2-(dicyclohexylphosphino)ethyl)amine is noted to be air sensitive , indicating that exposure to air could potentially affect its stability and efficacy. It is also insoluble in water , which could influence its behavior in aqueous environments. These factors, among others, can play a significant role in determining the compound’s action, efficacy, and stability.

特性

IUPAC Name |

2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJIHPKBLHGKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728924 | |

| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-(dicyclohexylphosphino)ethyl)amine | |

CAS RN |

550373-32-5 | |

| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Bis(2-(dicyclohexylphosphino)ethyl)amine influence the stability and reactivity of its iridium complexes?

A1: Bis(2-(dicyclohexylphosphino)ethyl)amine (PNP) is a chiral aminodiphosphine ligand. Research [] demonstrates that the bulky cyclohexyl substituents on the phosphorus donors of PNP favor the formation of iridium complexes where the ligand adopts a meridional conformation. This conformation can influence both the stability and reactivity of the resulting complexes. For instance, meridional coordination of PNP* to iridium can lead to the formation of stable hydride complexes, including monohydride, dihydride, and even trihydride species []. These hydride complexes are of particular interest due to their potential applications in catalytic hydrogenation reactions.

Q2: What types of iridium complexes are formed when Bis(2-(dicyclohexylphosphino)ethyl)amine reacts with [Ir(COD)(OMe)]2?

A2: The reaction of Bis(2-(dicyclohexylphosphino)ethyl)amine with [Ir(COD)(OMe)]2 (COD = cycloocta-1,5-diene) yields various iridium complexes depending on the reaction conditions and solvent used []. In aprotic solvents, the reaction primarily forms complexes where the PNP ligand coordinates to iridium in a meridional fashion. Interestingly, when the reaction is conducted in protic solvents, different complexes can be obtained, including those with the PNP ligand in a facial coordination mode. The nature of the solvent also influences the stability of the resulting iridium complexes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)

![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)

![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)

![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)